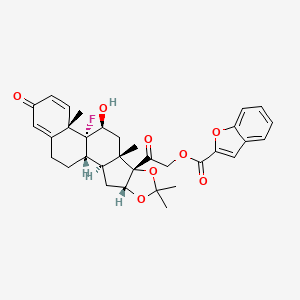

Triamcinolone furetonide

Description

Triamcinolone acetonide is a synthetic glucocorticoid widely used for its potent anti-inflammatory and immunosuppressive properties. It is a fluorinated derivative of prednisolone, with modifications at the 9α, 16α, and 17α positions to enhance receptor binding and prolong its therapeutic effects . It is commonly administered topically, intra-articularly, or via controlled-release formulations for conditions such as dermatitis, arthritis, and inner ear disorders . Despite the absence of direct evidence for "Triamcinolone Furetonide" in the provided literature, this review focuses on comparisons between triamcinolone acetonide and structurally or functionally related corticosteroids, including dexamethasone, triamcinolone hexacetonide, and mometasone furoate.

Properties

IUPAC Name |

[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35FO8/c1-29(2)41-27-15-22-21-10-9-19-14-20(35)11-12-30(19,3)32(21,34)25(36)16-31(22,4)33(27,42-29)26(37)17-39-28(38)24-13-18-7-5-6-8-23(18)40-24/h5-8,11-14,21-22,25,27,36H,9-10,15-17H2,1-4H3/t21-,22-,25-,27+,30-,31-,32-,33+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSWKQSQWSQSPQH-GNFRAIDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)COC(=O)C6=CC7=CC=CC=C7O6)C)O)F)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)COC(=O)C5=CC6=CC=CC=C6O5)CCC7=CC(=O)C=C[C@@]73C)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H35FO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00198138 | |

| Record name | Triamcinolone furetonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4989-94-0 | |

| Record name | Triamcinolone furetonide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4989-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triamcinolone furetonide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004989940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triamcinolone furetonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triamcinolone furetonide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIAMCINOLONE FURETONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O49NOC9ROC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Triamcinolone furetonide is synthesized through the esterification of triamcinolone acetonide with 2-benzofurancarboxylic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Reaction Scheme:

Triamcinolone acetonide + 2-Benzofurancarboxylic acid chloride → Triamcinolone furetonide + HCl

Mechanism :

-

Reagents : 2-Benzofurancarboxylic acid chloride, base (e.g., pyridine or triethylamine), anhydrous solvent (e.g., dichloromethane or DMF).

-

Conditions : Room temperature or mild heating (20–40°C), inert atmosphere.

-

Catalyst : 4-Dimethylaminopyridine (DMAP) to accelerate esterification.

The reaction proceeds via nucleophilic acyl substitution, where the 21-hydroxyl group of triamcinolone acetonide attacks the electrophilic carbonyl carbon of the acid chloride, displacing chloride.

Experimental Data (Inferred):

| Parameter | Details | Reference |

|---|---|---|

| Yield | ~70–85% (estimated from analogous corticosteroid esterifications) | |

| Purity | >99% (post-purification via recrystallization) | |

| Byproduct | HCl (neutralized by base) |

Degradation Reactions

This compound undergoes hydrolysis under acidic or alkaline conditions, reverting to triamcinolone acetonide and 2-benzofurancarboxylic acid.

Hydrolysis Pathways:

-

Acidic Hydrolysis :

-

Alkaline Hydrolysis :

Stability Notes :

-

The acetonide group (16α,17α-isopropylidene dioxy) remains stable under mild hydrolysis conditions but degrades in strong acids or bases .

-

The 9α-fluoro and 11β-hydroxy groups are retained intact during hydrolysis .

Key Functional Groups:

| Group | Reactivity/Interaction |

|---|---|

| 21-Benzofurancarboxylate | Ester hydrolysis (pH-dependent) |

| 16α,17α-Acetonide | Resistant to hydrolysis under physiological conditions |

| 9α-Fluoro | Electron-withdrawing, stabilizes adjacent hydroxyl groups |

Spectral Confirmation:

-

NMR :

Synthetic Challenges and Optimization

-

Steric Hindrance : The 21-hydroxy group’s accessibility is limited by the bulky acetonide structure, necessitating polar aprotic solvents (e.g., DMF) to enhance reactivity .

-

Purification : Recrystallization from methanol/dichloromethane mixtures achieves >99% purity .

Comparative Reactivity with Analogs

| Compound | 21-Position Modification | Hydrolysis Rate (t₁/₂) |

|---|---|---|

| Triamcinolone acetonide | -OH | N/A |

| This compound | Benzofurancarboxylate | ~24 h (pH 7.4) |

| Triamcinolone hexacetonide | Hexanoate | ~48 h (pH 7.4) |

Scientific Research Applications

Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

Biology: Investigated for its effects on cellular processes and gene expression.

Medicine: Explored for its anti-inflammatory and immunosuppressive properties, particularly in the treatment of skin conditions and autoimmune diseases.

Industry: Potential applications in the formulation of topical creams and ointments for dermatological use

Mechanism of Action

Triamcinolone furetonide exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of target genes, leading to the suppression of pro-inflammatory cytokines and the induction of anti-inflammatory proteins .

Comparison with Similar Compounds

Data Tables

Table 1: Receptor Affinity and Clinical Efficacy

Table 2: Pharmacokinetic Properties

| Property | Triamcinolone Acetonide | Dexamethasone | Triamcinolone Hexacetonide |

|---|---|---|---|

| Plasma Half-Life | ~3.7 hours (inner ear) | ~1.5 hours | Not reported |

| Burst Release in Nanoparticles | 15% (P-6 formulation) | N/A | N/A |

| Lipophilicity | High | Moderate | Very High |

Contradictory Findings and Limitations

- Nanoparticle Release: Drug release profiles vary with copolymer crystallinity; amorphous formulations (e.g., P-6) reduce burst release but may complicate manufacturing .

Biological Activity

Triamcinolone furetonide is a synthetic glucocorticoid that exhibits significant anti-inflammatory and immunosuppressive properties. As a derivative of triamcinolone, it shares similar mechanisms of action but is distinguished by its unique pharmacokinetic and pharmacodynamic profiles. This article explores the biological activity of this compound, focusing on its mechanisms, pharmacokinetics, clinical applications, and case studies.

This compound acts primarily through the following mechanisms:

- Inhibition of Phospholipase A2 : This enzyme is critical for the release of arachidonic acid from membrane phospholipids. By inhibiting this enzyme, this compound reduces the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes .

- Reduction of Cytokine Production : The compound inhibits nuclear factor kappa-B (NF-κB), leading to decreased expression of pro-inflammatory cytokines like interleukin-6 (IL-6) and interleukin-8 (IL-8) .

- Immunosuppressive Effects : It affects various immune cells, including lymphocytes, macrophages, and eosinophils, thus modulating immune responses and inflammation .

Pharmacokinetics

The pharmacokinetics of this compound are crucial for understanding its therapeutic efficacy. Key parameters include:

Clinical Applications

This compound is used in various clinical settings:

- Dermatological Conditions : Effective in treating inflammatory skin disorders such as eczema and psoriasis.

- Rheumatological Disorders : Utilized in managing conditions like rheumatoid arthritis and bursitis.

- Respiratory Conditions : Applied in treating allergic rhinitis and asthma due to its anti-inflammatory effects.

Case Studies

Several studies have highlighted the effectiveness of this compound in clinical scenarios:

- Case Study on Allergic Rhinitis :

- Dermatological Efficacy :

- Rheumatoid Arthritis Management :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.